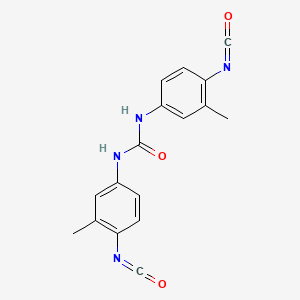![molecular formula C16H23N3O3S B14397231 2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide CAS No. 88346-64-9](/img/structure/B14397231.png)
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide is a complex organic compound featuring a thiazolidine ring, a nitro group, and a benzamide moiety. Thiazolidine motifs are known for their intriguing heterocyclic structures, which include sulfur and nitrogen atoms. These structures are present in various natural and bioactive compounds, enhancing their pharmacological properties .
Preparation Methods
The synthesis of 2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide involves multiple steps, typically starting with the formation of the thiazolidine ring. Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize cost-effective, one-pot mechanisms to streamline the synthesis process .
Chemical Reactions Analysis
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazolidine rings.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide has diverse scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the synthesis of valuable organic compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and nitro group enhances its ability to interact with biological molecules, leading to various pharmacological effects. The compound’s molecular targets and pathways are still under investigation, but it is known to exhibit significant biological activity .
Comparison with Similar Compounds
2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide can be compared with other thiazolidine derivatives, such as:
Thiadiazole: Known for its antimicrobial and anticancer activities.
Benzamide derivatives: Various benzamide derivatives exhibit significant pharmacological properties, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88346-64-9 |
|---|---|
Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-nitro-N-[6-(1,3-thiazolidin-3-yl)hexyl]benzamide |
InChI |
InChI=1S/C16H23N3O3S/c20-16(14-7-3-4-8-15(14)19(21)22)17-9-5-1-2-6-10-18-11-12-23-13-18/h3-4,7-8H,1-2,5-6,9-13H2,(H,17,20) |
InChI Key |
YAXSFVLRHFWKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




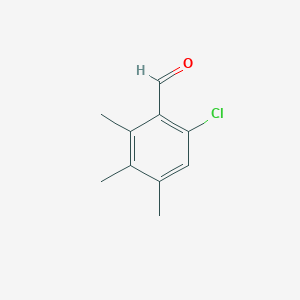
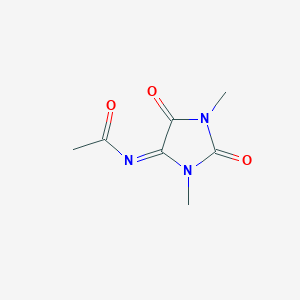
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
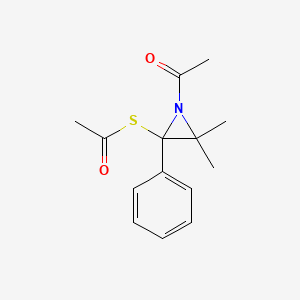
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
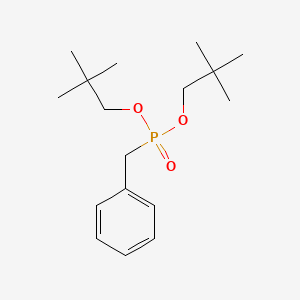
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
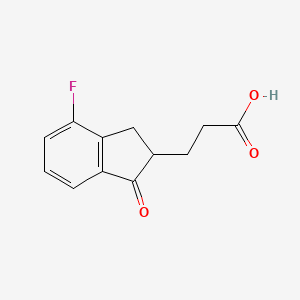
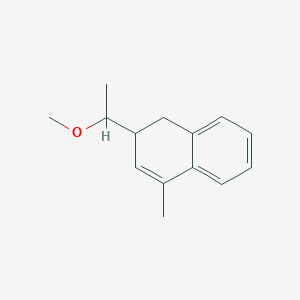
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
